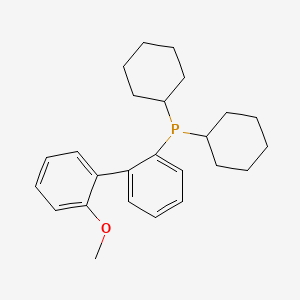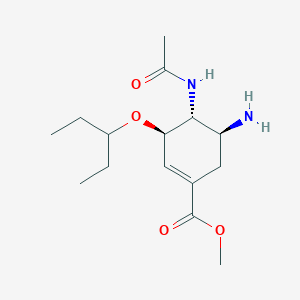
Sulphosuccinimidyl 4-(4-maleimidophenyl)butyrate
Overview
Description
Sulphosuccinimidyl 4-(4-maleimidophenyl)butyrate is a water-soluble, heterobifunctional crosslinker. It contains N-hydroxysuccinimide (NHS) ester and maleimide reactive groups at opposite ends of a medium-length aromatic spacer arm. This compound is primarily used for covalent conjugation of amine- and sulfhydryl-containing molecules, making it a valuable tool in biochemical and molecular biology research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sulphosuccinimidyl 4-(4-maleimidophenyl)butyrate involves the reaction of N-hydroxysuccinimide with 4-(4-maleimidophenyl)butyric acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Sulphosuccinimidyl 4-(4-maleimidophenyl)butyrate undergoes several types of reactions:
Substitution Reactions: The NHS ester reacts with primary amines to form stable amide bonds.
Addition Reactions: The maleimide group reacts with sulfhydryl groups to form stable thioether bonds
Common Reagents and Conditions
NHS Ester Reactions: Typically performed at pH 7-9 using primary amines.
Maleimide Reactions: Conducted at pH 6.5-7.5 with sulfhydryl-containing molecules
Major Products
Amide Bonds: Formed from the reaction of NHS ester with primary amines.
Thioether Bonds: Result from the reaction of maleimide with sulfhydryl groups
Scientific Research Applications
Sulphosuccinimidyl 4-(4-maleimidophenyl)butyrate is widely used in various scientific research fields:
Chemistry: Used as a crosslinking agent to study protein-protein interactions.
Biology: Facilitates the conjugation of enzymes, antibodies, and other proteins to various surfaces or other biomolecules.
Medicine: Employed in the development of targeted drug delivery systems and diagnostic assays.
Industry: Utilized in the production of biosensors and other analytical devices
Mechanism of Action
The compound exerts its effects through the formation of covalent bonds between its reactive groups and target molecules. The NHS ester reacts with primary amines to form amide bonds, while the maleimide group reacts with sulfhydryl groups to form thioether bonds. These reactions enable the stable conjugation of different biomolecules, facilitating various biochemical and molecular biology applications .
Comparison with Similar Compounds
Similar Compounds
Succinimidyl 4-(4-maleimidophenyl)butyrate: Similar structure but lacks the sulfo group, making it less water-soluble.
Sulphosuccinimidyl 6-(4-azido-2-nitrophenylamino)hexanoate: Another water-soluble crosslinker with different reactive groups.
Sulphosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate: Contains a cyclohexane ring, providing different steric properties
Uniqueness
Sulphosuccinimidyl 4-(4-maleimidophenyl)butyrate is unique due to its water solubility, which allows for cell surface labeling and other applications where membrane impermeability is crucial. Its medium-length aromatic spacer arm also reduces steric hindrance, making it more efficient in crosslinking reactions .
Properties
IUPAC Name |
1-[4-[4-(2,5-dioxopyrrol-1-yl)phenyl]butanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O9S/c21-14-8-9-15(22)19(14)12-6-4-11(5-7-12)2-1-3-17(24)29-20-16(23)10-13(18(20)25)30(26,27)28/h4-9,13H,1-3,10H2,(H,26,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYRLCJMMJQUBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCCC2=CC=C(C=C2)N3C(=O)C=CC3=O)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40437710 | |
| Record name | 1-({4-[4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]butanoyl}oxy)-2,5-dioxopyrrolidine-3-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40437710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92921-26-1 | |
| Record name | 1-({4-[4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]butanoyl}oxy)-2,5-dioxopyrrolidine-3-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40437710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sulphosuccinimidyl 4-(4-maleimidophenyl)butyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1H-Cyclopenta[l]phenanthrene](/img/structure/B1589805.png)






